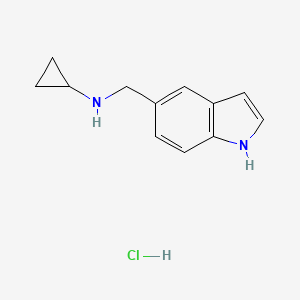![molecular formula C25H25N5O4S B2408833 4-(2-((4-イソプロピル-1-(2-メトキシフェニル)-1H-ピラゾロ[3,4-d]ピリダジン-7-イル)チオ)アセトアミド)安息香酸メチル CAS No. 1105204-88-3](/img/structure/B2408833.png)
4-(2-((4-イソプロピル-1-(2-メトキシフェニル)-1H-ピラゾロ[3,4-d]ピリダジン-7-イル)チオ)アセトアミド)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a synthetic organic compound notable for its diverse chemical properties and potential applications in scientific research. This compound features several functional groups, including a methoxyphenyl, a pyrazolopyridazinyl moiety, and a thioacetamido linkage, each contributing to its unique reactivity and bioactivity.
科学的研究の応用
Chemistry
Catalysis: : The compound can act as a ligand in metal-catalyzed reactions due to its pyrazolopyridazinyl group.
Synthesis: : Used as a building block in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: : Investigated for its potential as a pharmaceutical intermediate due to its unique structural motifs.
Biological Studies: : Used in studies to understand enzyme interactions and receptor binding due to its diverse functional groups.
Industry
Material Science: : Explored in the synthesis of advanced materials due to its potential to form stable complexes.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The exact nature of these interactions would depend on the specific targets and the chemical structure of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes, it could inhibit or enhance the reactions catalyzed by these enzymes, thereby affecting the associated biochemical pathways . The downstream effects could include changes in the concentrations of certain metabolites or alterations in cellular processes.
Pharmacokinetics
Factors such as the compound’s chemical structure and the characteristics of the biological environment (eg, pH, temperature) would likely influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling pathways
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules (e.g., proteins, lipids), and the characteristics of the target cells (e.g., cell type, receptor expression levels) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate generally involves multi-step organic synthesis techniques. Key steps include:
Preparation of 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine: : This precursor can be synthesized via a cyclization reaction involving a suitable hydrazine and a diketone.
Thioacetamido Coupling: : The pyrazolopyridazinyl intermediate is reacted with thioacetic acid under basic conditions to introduce the thioacetamido group.
Esterification: : The final methyl ester is formed through an esterification reaction with methanol and a carboxylic acid derivative.
Industrial Production Methods
On an industrial scale, the production process would be optimized for high yield and purity. Key considerations include:
Reaction Scalability: : Using flow chemistry to enhance reaction efficiency.
Purification: : Employing crystallization or chromatography techniques to ensure product purity.
Safety and Environmental Considerations: : Ensuring safe handling of reagents and minimizing waste.
化学反応の分析
Types of Reactions
Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate can undergo various types of reactions, including:
Oxidation: : Introducing oxidizing agents like potassium permanganate can modify the pyrazolopyridazine ring.
Reduction: : Using reductants such as lithium aluminum hydride to selectively reduce functional groups.
Substitution: : Electrophilic or nucleophilic substitutions, especially on the aromatic ring, are common.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenation reagents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: : Often leads to ketone or aldehyde derivatives.
Reduction: : Produces alcohol or alkane derivatives.
Substitution: : Yields various substituted aromatic compounds.
類似化合物との比較
Similar Compounds
Methyl 4-(2-((4-tert-butyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar in structure but with a tert-butyl group instead of isopropyl.
Ethyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : The ethyl ester analog.
Unique Features
Structural Features: : The specific combination of methoxyphenyl, pyrazolopyridazinyl, and thioacetamido groups.
Reactivity and Bioactivity: : Unique reactivity due to the thioacetamido linkage, enhancing its potential in various applications.
By examining these aspects, one can appreciate the multifaceted nature of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate and its potential in advancing scientific research.
特性
IUPAC Name |
methyl 4-[[2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-15(2)22-18-13-26-30(19-7-5-6-8-20(19)33-3)23(18)24(29-28-22)35-14-21(31)27-17-11-9-16(10-12-17)25(32)34-4/h5-13,15H,14H2,1-4H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLZVETYNAZANU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2408755.png)


![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2408762.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)
![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)



![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)
